molecular formula C8H12O4 B1196250 Eudragits CAS No. 26589-39-9

Eudragits

Cat. No.: B1196250
CAS No.: 26589-39-9
M. Wt: 172.18 g/mol
InChI Key: IQSHMXAZFHORGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Evolution since 1953

Eudragit polymers, a family of polymethacrylates, revolutionized pharmaceutical formulations by enabling controlled drug release. Their development began in the early 1950s at Röhm & Haas (now part of Evonik Industries) in Darmstadt, Germany, to address the challenge of uncontrolled active ingredient release in oral medications. Prior to this innovation, orally administered drugs faced limitations in targeting specific gastrointestinal regions or maintaining therapeutic efficacy over time.

In 1953, researchers synthesized the first four Eudragit prototypes, which were commercialized in 1954 under the brand name EUDRAGIT®. These early alkaline-soluble coatings resisted stomach acid, ensuring drug release in the intestines rather than the stomach. By 1959, the team developed acid-soluble variants for gastric release, expanding application possibilities. The 1960s marked advancements in sustained-release formulations, with the introduction of pH-independent polymers like Eudragit RL 100 and RS 100 in 1968, which enabled time-controlled delivery.

A pivotal innovation occurred in 1972 with the launch of aqueous polymer dispersions (e.g., Eudragit L 30 D-55), which replaced organic solvents and simplified coating processes. The 1990s saw Eudragit’s expansion into transdermal drug delivery systems, exemplified by nicotine patches that provided controlled nicotine release over 24 hours. Recent developments include advanced copolymer blends for 3D-printed pharmaceuticals and hot-melt extrusion techniques, broadening their utility in personalized medicine.

Table 1: Key Milestones in Eudragit Development

Year Innovation
1953 Prototype development begins
1954 Commercial launch of first Eudragit coatings
1968 Introduction of sustained-release polymers (RL/RS 100)
1972 Aqueous dispersions (L 30 D-55) debut
1990s Transdermal therapy systems (TTS) developed
2020s Applications in 3D printing and personalized medicine

Sources:

Nomenclature and Etymology

The name “Eudragit” derives from three linguistic elements:

  • Eu (Greek: εὖ), meaning “good” or “well”
  • Dragée (French), referring to coated pharmaceutical forms
  • Git , an abbreviation for “gastrointestinal tract”.

This nomenclature reflects the polymers’ original purpose: optimizing drug delivery across the GI tract. Early developers prioritized brand distinctiveness, though the name initially confused English-speaking audiences due to its unconventional phonetic structure (“You-drag-it”).

The classification system further delineates polymer properties:

  • pH-dependent variants :
    • Eudragit L: Dissolves above pH 6.0 (e.g., L 100)
    • Eudragit S: Activates at pH 7.0 (e.g., S 100)
    • Eudragit E: Soluble in acidic environments (pH <5).
  • pH-independent variants :
    • Eudragit RL/RS: Differ in quaternary ammonium group content for permeability modulation.

Table 2: Eudragit Nomenclature Breakdown

Polymer Functional Groups Release Mechanism
Eudragit L Methacrylic acid Enteric (pH >6)
Eudragit E Dimethylaminoethyl Gastric (pH <5)
Eudragit RL Quaternary ammonium Sustained release

Sources:

Properties

CAS No.

26589-39-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl prop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6)

InChI Key

IQSHMXAZFHORGY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.COC(=O)C=C

Canonical SMILES

CC(=C)C(=O)O.COC(=O)C=C

Synonyms

eudispert
Eudragit
Eudragit 12,5P
Eudragit L
Eudragit L 30 D
Eudragit L-100
Eudragit S
Eudragit S-100
eudragits
methylmethacrylate-methacrylic acid copolymer
MMA-MAA polymer
PMMA-MA
PMMA-MAA
poly(methylmethacrylate-co-methacrylic acid)
polymethacrylic acid methyl ester
Vitan-2M

Origin of Product

United States

Scientific Research Applications

Introduction to Eudragits

This compound are a family of synthetic polymers derived from polymethacrylic acid and its esters, primarily used in the pharmaceutical industry for drug delivery systems. These polymers are known for their versatility, allowing for tailored drug release profiles through modifications in their chemical composition and physical properties. This compound are classified into different grades, each with unique characteristics that make them suitable for various applications, including enteric coatings, controlled release formulations, and taste masking.

Drug Delivery Systems

This compound play a crucial role in the development of advanced drug delivery systems. They are utilized for:

  • Enteric Coating : Eudragit S100 and L100 are commonly used for enteric coatings that protect drugs from acidic environments and ensure release in the intestinal tract. This property is vital for drugs that can be degraded in the stomach or require targeted release in the intestines .
  • Controlled Release Formulations : Eudragit RS and RL grades are employed to formulate controlled release systems, allowing for prolonged drug action and improved therapeutic outcomes. For instance, Eudragit RS 30D has been used to create extended-release matrix tablets containing acetaminophen and caffeine .

Hot Melt Extrusion and 3D Printing

This compound have gained popularity in modern manufacturing techniques such as hot melt extrusion (HME) and 3D printing. Their thermoplastic nature allows for easy processing into various dosage forms:

  • Hot Melt Extrusion : Eudragit polymers are extensively used in HME to produce solid dispersions that enhance drug solubility and bioavailability. They facilitate the creation of dosage forms with specific release characteristics .
  • 3D Printing : The versatility of this compound enables their use in 3D printing technologies, allowing for the fabrication of complex drug delivery systems tailored to patient needs .

Taste Masking

This compound are effective in taste masking, particularly for pediatric formulations where palatability is essential. Polymers such as Eudragit E are utilized to coat bitter-tasting drugs, improving patient compliance by masking unpleasant flavors .

Hydrogel Formulations

This compound are also incorporated into hydrogel formulations for mucosal drug delivery applications. Their properties enhance matrix stability, protein encapsulation, and controlled release kinetics, making them suitable for applications like ocular drug delivery .

Synergistic Drug-Polymer Interactions

Research has demonstrated that combining this compound with other polymers can lead to synergistic effects that enhance drug stability and dissolution rates. For example, the combination of Eudragit E100 with polyvinylpyrrolidone K90 has shown significant inhibition of drug precipitation, which is crucial for formulating poorly soluble drugs .

Case Study 1: Delayed-Release System Using Eudragit S100

A study investigated the use of Eudragit S100 in developing a delayed-release system for hard capsules. The findings highlighted its effectiveness in protecting active ingredients from acidic environments while ensuring release at a pH of 6.8, which is critical for stimulating intestinal peptides involved in metabolic processes .

Case Study 2: Extended Release Matrix Tablets

In another study, researchers formulated extended-release matrix tablets using Eudragit RS 30D. The tablets demonstrated effective control over the release profile of acetaminophen and caffeine over a 12-hour period, showcasing the polymer's potential in managing pain relief therapies .

Comparison with Similar Compounds

Key Findings :

  • Eudragit S100 (29% carboxylation) showed superior cytocompatibility compared to L100 (48% carboxylation), making it suitable for ocular inserts .
  • Hydrogels with Eudragit RSPO (5% quaternary amines) dissolved slower (230 min) than RL100-based hydrogels (75 min) due to higher hydrophobicity .

Eudragits vs. Other Polymers

Polyacrylic Acid (PAA)

Eudragit L100 and cross-linked PAA demonstrated slower ibuprofen release (35% over 14 hours) compared to linear PAA 2000 (80% over 14 hours) due to reduced hydrophilicity and cross-linking density .

Ethylcellulose

Combining this compound with ethylcellulose extended zidovudine release (t75 = 10 hours) versus Eudragit-alone matrices (t75 < 10 hours), highlighting synergies in sustained-release formulations .

Chitosan

Eudragit-coated chitosan-prednisolone conjugates showed reduced in vivo toxicity compared to plain Eudragit microparticles, emphasizing the role of polymer blends in enhancing biocompatibility .

Key Research Findings

pH-Dependent Drug Release

  • Eudragit S100/L100 blends overcome limitations of colon-targeted systems by ensuring drug release at pH < 7, critical given the pH drop in the ascending colon .
  • Eudragit L100-based films released drugs faster than EPO or RSPO films due to higher solubility at neutral pH .

Hydrogel Performance

  • Hydrogel C (Eudragit S100) exhibited burst protein release (ideal for acute wound care), while Hydrogel D (Eudragit L100) provided sustained release, demonstrating tunable kinetics .

Cytocompatibility

Data Tables

Table 1: pH-Dependent Solubility of this compound

Eudragit Grade Solubility pH Primary Application Source
EPO <5.0 Immediate gastric release
L100-55 >5.5 Duodenal release
L100 >6.0 Enteric coating
S100 >7.0 Colon targeting
RL100/RS100 pH-independent Sustained release

Table 2: In Vitro Release Kinetics

Formulation Polymer(s) Drug Release Rate (75% Release Time) Source
Matrix tablet Eudragit + Ethylcellulose Zidovudine 10 hours
Matrix tablet Eudragit L100 Zidovudine <10 hours
Hydrogel A Eudragit RSPO BSA 175 min
Hydrogel B Eudragit RL100 BSA 85 min
Ibuprofen anhydride Eudragit L100 Ibuprofen 35% over 14h
Ibuprofen anhydride PAA 2000 Ibuprofen 80% over 14h

Preparation Methods

Spontaneous Emulsification for Nanoparticle Synthesis

Nanoparticles of Eudragit® L100 are commonly prepared via spontaneous emulsification, a technique that avoids high-energy homogenization. In a representative protocol, 0.5–1 mg/mL of Eudragit® L100 and 0.1 mg/mL of ketoprofen (KT) are dissolved in acetone or dimethyl sulfoxide (DMSO). This organic phase is gradually poured into an aqueous phase containing 1% polyvinyl alcohol (PVA) and 0.2% Tween 80 under magnetic stirring at 800 rpm. The resulting nanoparticles exhibit a mean particle size of 150–300 nm and a zeta potential of −25 to −35 mV, depending on the solvent and surfactant combination.

Table 1: Formulation Parameters for Eudragit® L100 Nanoparticles

FormulationPVA (%)Tween 80 (%)Eudragit® (%)SolventParticle Size (nm)Zeta Potential (mV)
K110.21Acetone210 ± 15−28.5 ± 1.2
K211Acetone195 ± 20−32.1 ± 0.8
K311DMSO285 ± 25−25.3 ± 1.5

DMSO-based formulations yield larger particles due to higher viscosity and slower diffusion rates, whereas acetone facilitates rapid solvent displacement, producing smaller nanoparticles.

Solvent Evaporation for Matrix Tablets

Eudragit® RS and RL are frequently used in matrix tablets prepared by solvent evaporation. Ceballos et al. dissolved theophylline with Eudragit® L100 and RS PO in 95% ethanol, followed by solvent removal via rotary evaporation. The dried residue was sieved (75–150 µm) and compressed into tablets. Combining pH-dependent (Eudragit® L100) and pH-independent (Eudragit® RS PO) polymers enabled zero-order release kinetics over 12 hours, with drug release governed by polymer erosion and diffusion.

Melt-Based Processing Techniques

Hot Melt Extrusion (HME)

Eudragit® E PO, a thermoplastic polymer with a TgT_g of 48.6°C, is ideal for HME. In a study, Eudragit® E was extruded with ibuprofen at 120°C using a twin-screw extruder, producing amorphous solid dispersions with enhanced dissolution rates. The process eliminated ibuprofen’s crystallinity, as confirmed by differential scanning calorimetry (DSC), and improved bioavailability by 2.3-fold compared to crystalline ibuprofen.

Fused Deposition Modeling (FDM) 3D Printing

Eudragit® RL and RS filaments for FDM 3D printing are prepared by hot melt extrusion at 130–150°C. Rodríguez-Pombo et al. fabricated caplets with Eudragit® RL/RS blends (80:20 ratio), achieving sustained release over 24 hours. The high permeability of Eudragit® RL facilitated rapid hydration, while Eudragit® RS provided structural integrity, reducing burst release to <10% in the first hour.

Direct Compression and Matrix Tablet Formulation

Eudragit® NE 30D, an aqueous dispersion of poly(ethyl acrylate-co-methyl methacrylate), is directly compressible into matrix tablets. A formulation containing 40% Eudragit® NE 30D and 60% metformin HCl produced tablets with a hardness of 120 N and sustained release over 8 hours. The absence of organic solvents makes this method environmentally favorable, though plasticizers like triethyl citrate (10–20% w/w) are required to prevent film cracking.

Advanced Functionalization and Coating Techniques

Enteric Coating with Eudragit® L30D-55

Eudragit® L30D-55, an aqueous dispersion of methacrylic acid-ethyl acrylate copolymer, is applied via pan coating. A 5% w/w coating layer on aspirin tablets delayed drug release in simulated gastric fluid (pH 1.2) to <5% after 2 hours, with complete release in intestinal fluid (pH 6.8) within 45 minutes. Optimal coating conditions include an inlet air temperature of 40°C and a spray rate of 3 mL/min.

Interpolyelectrolyte Complexes (IPECs)

IPECs formed between Eudragit® L100 (anionic) and Eudragit® E PO (cationic) enable pH-modulated release. Ofokansi et al. prepared ibuprofen-loaded IPECs by mixing 1:1 aqueous dispersions of the polymers, yielding complexes with sustained release over 12 hours. The ionic interactions between carboxylate and ammonium groups reduced matrix erosion, extending the release phase.

Characterization and Quality Control

Critical quality attributes of Eudragit® formulations include:

  • Particle Size : Dynamic light scattering (DLS) for nanoparticles (e.g., 150–300 nm for Eudragit® L100 nanoparticles).

  • Thermal Properties : DSC to confirm amorphous state (TgT_g of 48.6°C for Eudragit® E).

  • Drug Release : USP Apparatus II (paddle) at 50 rpm, with pH-adjusted media to verify enteric or sustained release profiles .

Q & A

Basic Research Questions

Q. How do the physicochemical properties of Eudragit polymers influence their selection for oral versus transdermal drug delivery systems?

  • Methodological Answer : Eudragit selection depends on solubility, permeability, and pH responsiveness. For oral delivery, pH-dependent types (e.g., Eudragit L/S for enteric coating) dissolve in intestinal fluids, while insoluble types (e.g., Eudragit RL/RS) control drug release via permeability modulation . For transdermal systems, plasticized Eudragit E forms pressure-sensitive adhesives due to its hydrophilicity and compatibility with skin permeability studies . Key factors include ammonium group content (affecting water permeability) and solvent compatibility (organic vs. aqueous processing) .

Q. What experimental parameters are critical when designing sustained-release matrix tablets using Eudragit polymers?

  • Methodological Answer : Parameters include:

  • Polymer ratio : Eudragit RL (10% quaternary ammonium) increases permeability vs. RS (5%) .
  • Processing method : Direct compression with Eudragit RSPM shows superior retardation due to low water permeability .
  • Drug-polymer interaction : Use dissolution testing (e.g., USP apparatus) in biorelevant media (FaSSGF, FaSSIF-V2) to simulate gastrointestinal conditions .
  • Data documentation : Include raw dissolution data in appendices, with processed results (t25, t50, t75) in the main text .

Advanced Research Questions

Q. How can researchers resolve contradictions in drug release kinetics when combining Eudragits with hydrophobic polymers like ethylcellulose?

  • Methodological Answer : Contradictions often arise from solvent choice (organic vs. aqueous) and processing variables. For example:

  • Organic solvents : Enhance polymer miscibility but may alter drug crystallinity. Use XRD/DSC to characterize phase transitions .
  • Aqueous processing : Requires pH adjustment for Eudragit dissolution, affecting film porosity .
  • Statistical analysis : Apply ANOVA to compare release profiles across batches (e.g., batch E vs. A/B in Table 4 ). Report uncertainties from instrument calibration or media variability .

Q. What strategies optimize colon-specific drug delivery using Eudragit-based interpolymer complexes (IPCs)?

  • Methodological Answer :

  • Polymer pairing : Combine pH-sensitive Eudragit S with enzymatically degradable polymers for dual targeting .
  • Biorelevant testing : Validate IPCs in FaSSCoF (colon fluid) and assess stability under storage conditions (e.g., 25°C/60% RH) .
  • Particle size analysis : Use laser diffraction to correlate particle size with release kinetics and mucoadhesion .

Q. How should researchers address discrepancies between in vitro and in vivo performance of Eudragit-coated formulations?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Use compartmental modeling to align dissolution data with pharmacokinetic profiles .
  • Mucoadhesion studies : Employ texture analyzers to measure adhesive strength in simulated intestinal mucus .
  • Ethical reporting : Disclose limitations (e.g., animal model relevance) and validate findings through peer consultation .

Data Management and Regulatory Compliance

Q. What are the best practices for documenting and archiving Eudragit formulation data to comply with EU chemical regulations?

  • Methodological Answer :

  • Data Management Plan (DMP) : Specify storage protocols for raw data (e.g., dissolution curves) and metadata (e.g., polymer lot numbers) .
  • Interoperability : Use structured formats (e.g., ISA-TAB) for submission to platforms like the EU Common Data Platform on Chemicals .
  • Transparency : Record literature search strategies to avoid duplication and comply with "one substance, one assessment" goals .

Tables for Key Comparisons

Table 1 : Eudragit RL vs. RS in Sustained-Release Formulations

PropertyEudragit RL 100Eudragit RS 100
Quaternary Ammonium (%)10%5%
Water PermeabilityHighLow
Retardation EfficiencyModerateHigh (e.g., RSPM grade)
Typical ApplicationPermeable coatingsMatrix tablets
Source :

Table 2 : Drug Release Kinetics of Eudragit-Ethylcellulose Combinations

Formulationt25 (h)t50 (h)t75 (h)
Batch A0.52.14.3
Batch E1.75.210.0
Source :

Ethical and Methodological Considerations

  • Data Integrity : Use blinded analysis for dissolution studies to reduce bias .
  • Conflict of Interest : Disclose industry partnerships (e.g., Evonik-supplied polymers) .
  • Appendices : Include raw data tables, instrument calibration logs, and survey forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.